N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide
CAS No.: 946244-66-2
Cat. No.: VC8453001
Molecular Formula: C18H20ClN3O4S3
Molecular Weight: 474 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946244-66-2 |
|---|---|
| Molecular Formula | C18H20ClN3O4S3 |
| Molecular Weight | 474 g/mol |
| IUPAC Name | N-(3-carbamoyl-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-(5-chlorothiophen-2-yl)sulfonylpiperidine-4-carboxamide |
| Standard InChI | InChI=1S/C18H20ClN3O4S3/c19-13-4-5-14(28-13)29(25,26)22-8-6-10(7-9-22)17(24)21-18-15(16(20)23)11-2-1-3-12(11)27-18/h4-5,10H,1-3,6-9H2,(H2,20,23)(H,21,24) |
| Standard InChI Key | ZTTONXSELNFCNA-UHFFFAOYSA-N |
| SMILES | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
| Canonical SMILES | C1CC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl |
Introduction
The compound N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-[(5-chlorothiophen-2-yl)sulfonyl]piperidine-4-carboxamide is a complex organic molecule with a unique structure that incorporates several functional groups. This compound is not directly mentioned in the provided search results, so we will focus on its structural components and potential applications based on similar compounds.
Structural Components:
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Cyclopenta[b]thiophene Ring: This part of the molecule is similar to compounds like N-{3-carbamoyl-4H,5H,6H-cyclopenta[b]thiophen-2-yl}-1-(thiophene-2-sulfonyl)pyrrolidine-2-carboxamide (G839-0146), which features a cyclopenta[b]thiophene ring .
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Sulfonyl Group: The presence of a sulfonyl group, specifically from a 5-chlorothiophen-2-yl moiety, suggests potential applications in pharmaceuticals, as sulfonyl groups are common in drugs due to their ability to enhance solubility and bioavailability.
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Piperidine Ring: Piperidine is a common scaffold in medicinal chemistry, often used in drugs due to its ability to interact with biological targets.
Potential Applications
Given the structural components, this compound could have potential applications in various therapeutic areas:
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Pharmaceuticals: Compounds with similar structures are often investigated for their biological activity, such as anti-inflammatory or anticancer properties. For example, compounds with thiophene and sulfonyl groups have been studied for their potential as 5-lipoxygenase inhibitors .
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Biological Activity: The presence of a carbamoyl group and a sulfonyl group could contribute to interactions with enzymes or receptors, potentially leading to biological activity.
Synthesis and Characterization
The synthesis of such a compound would likely involve multiple steps, including the formation of the cyclopenta[b]thiophene ring and the introduction of the sulfonyl and carbamoyl groups. Characterization would involve techniques like NMR and mass spectrometry to confirm the structure.
Synthesis Steps:
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Formation of the Cyclopenta[b]thiophene Ring: This might involve cyclization reactions starting from appropriate precursors.
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Introduction of the Sulfonyl Group: This could be achieved through a sulfonylation reaction using a chlorothiophene sulfonyl chloride.
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Introduction of the Carbamoyl Group: This might involve reaction with a carbamoylating agent.
Data and Findings
Since specific data on this compound is not available, we can look at similar compounds for insights:
| Compound | Molecular Formula | Potential Application |
|---|---|---|
| G839-0146 | C17H19N3O4S3 | Screening compound |
| N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | Not specified | Anti-inflammatory (5-LOX inhibitor) |
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